molecular formula C16H21N3O4 B5651788 ETHYL 4-[2-(ACETYLAMINO)BENZOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

ETHYL 4-[2-(ACETYLAMINO)BENZOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B5651788
M. Wt: 319.36 g/mol
InChI Key: GCMGAVLFDIRZRH-UHFFFAOYSA-N
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Description

ETHYL 4-[2-(ACETYLAMINO)BENZOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group, an acetylamino group, and a tetrahydropyrazine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(ACETYLAMINO)BENZOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acetylamino Intermediate: The initial step involves the acetylation of an amino group on a benzoyl precursor using acetic anhydride under acidic conditions.

    Cyclization to Form the Tetrahydropyrazine Ring: The acetylamino intermediate undergoes cyclization with an appropriate dihydropyrazine derivative under basic conditions to form the tetrahydropyrazine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-(ACETYLAMINO)BENZOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, where nucleophiles such as amines or thiols replace the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amine or thiol derivatives

Scientific Research Applications

ETHYL 4-[2-(ACETYLAMINO)BENZOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Evaluated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(ACETYLAMINO)BENZOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tetrahydropyrazine ring may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-{[4-(ACETYLAMINO)BENZOYL]AMINO}BENZOATE: Similar structure with variations in the position of functional groups.

    BENZOYLAMINO DERIVATIVES: Compounds with benzoylamino groups that exhibit similar chemical reactivity and biological activity.

Uniqueness

ETHYL 4-[2-(ACETYLAMINO)BENZOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-(2-acetamidobenzoyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-3-23-16(22)19-10-8-18(9-11-19)15(21)13-6-4-5-7-14(13)17-12(2)20/h4-7H,3,8-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMGAVLFDIRZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808329
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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